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Compound of Interest

Compound Name: Psi-DOM

Cat. No.: B3063821

Compound: y-DOM (Psi-DOM), also known as 2,6-Dimethoxy-4-methylamphetamine.
Chemical Class: Substituted Phenethylamine (Amphetamine) Primary Target: Serotonin 5-HT2a
Receptor (5-HT2aR) Agonist

Description: ¢-DOM is a potent psychedelic compound and a positional isomer of the well-
characterized psychedelic DOM (2,5-Dimethoxy-4-methylamphetamine).[1][2] In -DOM, the
methoxy group at the 5-position of the phenyl ring is relocated to the 6-position.[1] This
structural modification results in a compound that is approximately one-third as potent as DOM.
[1][2] Historically, -DOM was first synthesized and described by Alexander Shulgin in his book
PiIHKAL (Phenethylamines | Have Known and Loved), where he documented its psychoactive
effects in humans at oral doses of 15-25 mg, with a duration of 6-8 hours.[1][2]

Mechanism of Action: Like other classic psychedelics, the primary mechanism of action for (-
DOM is agonism at the serotonin 5-HT2a receptor.[1] Activation of this G-protein coupled
receptor (GPCR) initiates a downstream signaling cascade through the Gqg/11 protein, leading
to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol
4,5-bisphosphate (PIP2) into the secondary messengers inositol trisphosphate (IP3) and
diacylglycerol (DAG). IPs stimulates the release of intracellular calcium (Ca2*), a key event that
can be quantified in functional assays.[3] -DOM also displays affinity for the 5-HT2r receptor.

[1]

Quantitative Data
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The following tables summarize the in vitro pharmacological profile of y-DOM at key serotonin
receptors.

Table 1: Receptor Binding Affinities of -DOM

Receptor Radioligand Ki (nM)[3]
Human 5-HTza [BH]ketanserin 351
Human 5-HTzr [3H]mesulergine 270
Human 5-HT1a [3H]8-OH-DPAT >10,000

Ki (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Ki
value indicates a higher binding affinity.

Table 2: Functional Activity of J-DOM

. Reference
Receptor Assay Type ECso (nM)[3] Efficacy (%)[3] .
Agonist
Calcium
Human 5-HTza o 280 84 5-HT
Mobilization

ECso (Half-maximal Effective Concentration): The concentration of a drug that gives half of the
maximal response. Efficacy: The maximal response induced by the drug, expressed as a
percentage of the maximal response induced by the reference agonist (5-HT).

Experimental Protocols
Protocol 1: Radioligand Receptor Binding Assay

This protocol details the methodology used to determine the binding affinity (Ki) of ¢-DOM at
human serotonin receptors expressed in CHO-K1 cells.[3]

Objective: To quantify the affinity of -DOM for 5-HTz2a, 5-HT2r, and 5-HT1a receptors via
competitive displacement of a specific radioligand.
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Materials:

e Cell Membranes: CHO-K1 cells stably expressing the human recombinant 5-HTz2a, 5-HT2r, or
5-HT1a receptor.

o Radioligands: [*H]ketanserin (for 5-HTza), [3H]mesulergine (for 5-HTz2r), [3H]8-OH-DPAT (for
5'HT1a).

e Assay Buffer: 50 mM Tris-HCI, 10 mM MgSOa, 0.5 mM EDTA, pH 7.4.

o Non-specific Binding Ligands: Ketanserin (10 uM for 5-HT2a), mianserin (10 uM for 5-HTzr),
5-HT (10 pM for 5-HT1a).

e Test Compound: Y-DOM dissolved in DMSO, then serially diluted.

e 96-well microplates.

e Glass fiber filters (e.g., Whatman GF/B).

 Scintillation fluid and microplate scintillation counter.

Procedure:

o Assay Preparation: Prepare serial dilutions of y-DOM. The final assay volume is 250 pL.

e Incubation: In each well of the 96-well plate, add:

o 25 pL of test compound dilution (or vehicle for total binding, or non-specific ligand for non-
specific binding).

o 25 uL of the appropriate radioligand (at a final concentration close to its Ke value).

o 200 pL of cell membrane homogenate suspended in assay buffer.

 Incubation Conditions: Incubate the plates for 60 minutes at 25°C.

« Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through
a glass fiber filter using a cell harvester.
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e Washing: Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound
radioligand.

 Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and allow to
equilibrate. Measure the radioactivity (in counts per minute, CPM) using a scintillation
counter.

o Data Analysis:

o Calculate specific binding by subtracting the non-specific binding CPM from the total
binding CPM.

o Plot the percentage of specific binding against the log concentration of -DOM.

o Determine the ICso value (the concentration of Y-DOM that inhibits 50% of the specific
radioligand binding).

o Calculate the Ki value using the Cheng-Prusoff equation: Ki = ICso / (1 + [L]/Ke), where [L]
is the concentration of the radioligand and Ke is its dissociation constant.

Protocol 2: In Vitro Functional Assay (Calcium
Mobilization)

This protocol describes the method to determine the functional potency (ECso) and efficacy of
P-DOM at the human 5-HT2a receptor.[3]

Objective: To measure the ability of )-DOM to stimulate intracellular calcium release in cells
expressing the 5-HT2a receptor.

Materials:

o Cells: HEK-293 cells stably co-expressing the human 5-HTza receptor and a G-protein a
subunit chimera.

e Assay Medium: Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES,
pH 7.4.
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e Calcium-sensitive Dye: Fluo-4 AM.

e Pluronic F-127.

e Test Compound: Y-DOM.

o Reference Agonist: Serotonin (5-HT).

o Black-walled, clear-bottom 96-well or 384-well microplates.

o Fluorescence plate reader with automated injection capability (e.g., FLIPR, FlexStation).
Procedure:

o Cell Plating: Seed the HEK-293 cells into black-walled microplates and allow them to grow to
confluence (typically 24 hours).

e Dye Loading:
o Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay medium.

o Aspirate the growth medium from the cells and add 100 pL of the dye loading solution to
each well.

o Incubate the plate for 60 minutes at 37°C in the dark.

o Compound Preparation: Prepare serial dilutions of $$-DOM and the reference agonist 5-HT in
assay medium.

e Fluorescence Measurement:

[¢]

Place the dye-loaded cell plate into the fluorescence plate reader.

[e]

Establish a stable baseline fluorescence reading for approximately 10-20 seconds.

(¢]

Use the instrument's liquid handler to automatically inject the compound dilutions into the
wells.
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o Immediately begin measuring the fluorescence intensity (Excitation: ~494 nm, Emission:
~516 nm) every 1-2 seconds for a period of 2-3 minutes.

o Data Analysis:
o Determine the peak fluorescence response for each well after compound addition.
o Subtract the baseline fluorescence from the peak fluorescence to get the response value.

o Normalize the data, setting the response from vehicle-treated wells as 0% and the
maximal response from the reference agonist (5-HT) as 100%.

o Plot the normalized response against the log concentration of -DOM and fit the data to a
four-parameter logistic equation to determine the ECso and Emax (efficacy) values.

Visualizations
Signaling Pathway

The diagram below illustrates the canonical signaling pathway activated by ¢-DOM binding to
the 5-HT2a receptor.
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Caption: Canonical 5-HTza receptor signaling pathway activated by y-DOM.
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Experimental Workflow

The following diagram outlines the general workflow for characterizing a novel psychedelic
compound like -DOM in vitro.
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Caption: In vitro characterization workflow for )-DOM.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes: -DOM (2,6-Dimethoxy-4-
methylamphetamine)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3063821#application-of-psi-dom-in-psychedelic-
research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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